Cyclobutyl(3-(trifluoromethyl)phenyl)methanamine
Description
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
cyclobutyl-[3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8/h2,5-8,11H,1,3-4,16H2 |
InChI Key |
QCRHNPDAGIZQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves constructing the trifluoromethyl-substituted cyclobutyl aromatic framework followed by amination at the methanamine position. The key challenges include introducing the trifluoromethyl group on the aromatic ring and forming the cyclobutylmethanamine linkage with stereochemical control.
Synthesis of Trifluoromethyl-Substituted Cyclobutanes
- Method: Reaction of carboxylic acids with sulfur tetrafluoride to introduce trifluoromethyl groups on cyclobutanes.
- Details: This approach allows the preparation of trifluoromethyl cyclobutanes in good yields and is compatible with various functional groups such as nitro, halogens (Cl, Br), and amino groups. The reaction proceeds under conditions that tolerate sensitive substituents, enabling the synthesis of medicinally relevant trifluoromethyl cyclobutanes.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Carboxylic acid + Sulfur tetrafluoride | Thermal or photochemical [2+2] cycloadditions | Yields trifluoromethyl cyclobutanes |
| Purification | Silica gel chromatography, crystallization, or distillation | Scalable from milligram to gram quantities |
| Structural confirmation | X-ray crystallography | Confirms product identity and stereochemistry |
Formation of Cyclobutyl(3-(trifluoromethyl)phenyl)methanamine
Mitsunobu Reaction-Based Ether Formation and Amination
- Process: The key step involves the Mitsunobu reaction between phenols bearing the trifluoromethylphenyl group and protected aminocyclobutanols.
- Reagents: Diisopropyl azodicarboxylate, triphenylphosphine, and a suitable solvent such as tetrahydrofuran (THF).
- Protection/Deprotection: Amino groups are protected with BOC (tert-butoxycarbonyl) groups during the reaction and later deprotected under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane).
- Stereochemistry: The Mitsunobu reaction proceeds with inversion of configuration, allowing control over the stereochemical outcome of the cyclobutyl ring substituents.
Reductive Amination and Amide Reduction
- Alternative Route: Preparation of the target amine via reduction of corresponding amides formed by coupling carboxylic acids with amines.
- Reagents: Coupling agents for amide formation, followed by reduction using conventional hydride reagents.
- Conditions: Temperature control using oil baths or temperature-regulated blocks; purification by extraction, drying, and chromatography.
Reaction Conditions and Purification
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvents | Dichloromethane, THF, ethyl acetate, cyclohexane mixtures | Solvent choice depends on reaction step |
| Temperature | 0°C to 75°C (Mitsunobu), up to 170°C (thermal steps) | Controlled heating for reaction progress |
| Purification | Silica gel chromatography, solid-phase extraction (SPE) on sulphonic acid cartridges | Ensures high purity of final amine |
| Isolation | Crystallization, distillation under reduced pressure | Scalable for gram quantities |
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Sulfur tetrafluoride reaction with carboxylic acids | Sulfur tetrafluoride, carboxylic acids | Fluorination and cyclobutane formation | High yield, functional group tolerance | Requires handling of toxic SF4 |
| Mitsunobu reaction | Phenol derivatives, protected aminocyclobutanols, DIAD, PPh3 | Ether formation with inversion | Stereochemical control, mild conditions | Requires protection/deprotection steps |
| Amide coupling and reduction | Carboxylic acids, amines, coupling agents, hydride reductants | Amide formation and reduction | Straightforward, scalable | Multi-step, requires purification |
Research Findings and Notes
- The sulfur tetrafluoride method is a modular approach enabling rapid access to trifluoromethyl cyclobutanes, which are valuable in medicinal chemistry as tert-butyl mimics.
- The Mitsunobu reaction is a versatile tool for constructing the cyclobutylmethanamine linkage with precise stereochemical outcomes, critical for biological activity.
- Purification techniques such as silica gel chromatography and SPE are essential to isolate the compound in high purity, especially when scaling up synthesis.
- The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising scaffold in drug development.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(3-(trifluoromethyl)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide, sodium methoxide, and various amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
Cyclobutyl(3-(trifluoromethyl)phenyl)methanamine serves as a valuable building block in drug development. Its structural characteristics allow for modifications that can lead to novel pharmaceuticals targeting various diseases.
- Antiviral Activity : Research indicates that compounds with similar structures have been explored for their potential as inhibitors of the hepatitis C virus. The trifluoromethyl group is crucial in enhancing the biological activity of these compounds .
- Antimicrobial Studies : The compound has shown promise in antimicrobial applications. Studies have evaluated its efficacy against various microbial strains, demonstrating its potential as an antibacterial and antifungal agent .
Material Science
The unique properties of cyclobutyl derivatives make them suitable for applications in material science, particularly in the development of new polymers and materials with enhanced performance characteristics.
- Polymer Chemistry : Cyclobutyl groups can be incorporated into polymer backbones to improve thermal stability and mechanical properties. This application is particularly relevant in creating high-performance materials for industrial use.
Chemical Synthesis
The synthesis of this compound can be achieved through various methods, often involving multi-step reactions that highlight its versatility as a synthetic intermediate.
- Synthesis Techniques : Common methods include nucleophilic substitution reactions and cyclization processes, which are well-documented in the literature . These techniques enable the production of derivatives with tailored properties for specific applications.
Case Study 1: Antiviral Compound Development
Recent studies have focused on synthesizing derivatives of this compound to evaluate their effectiveness as antiviral agents against hepatitis C virus. The incorporation of the trifluoromethyl group was found to enhance binding affinity to viral targets, suggesting a pathway for developing new antiviral therapies .
Case Study 2: Antimicrobial Efficacy
A series of experiments conducted at Yeditepe University assessed the antimicrobial properties of various cyclobutyl derivatives, including this compound. Results indicated significant activity against several bacterial strains, positioning this compound as a candidate for further pharmacological investigation .
Mechanism of Action
The mechanism of action of Cyclobutyl(3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogs:
Impact of Substituents on Physicochemical Properties
- Trifluoromethyl (-CF₃) vs. Phenyl : The -CF₃ group in the target compound increases metabolic stability and membrane permeability compared to unsubstituted phenyl analogs (e.g., (R)-Cyclobutyl(phenyl)methanamine) .
- Cyclobutyl vs.
- Halogen Substituents : Fluorine or chlorine substituents (e.g., in (3-Cyclopropyl-4-fluorophenyl)methanamine) enhance electronegativity but reduce lipophilicity relative to -CF₃ .
Research Findings and Challenges
- Synthesis : The target compound is synthesized via amide coupling (HATU/DIEA) or Suzuki-Miyaura cross-coupling (), but scale-up remains challenging due to the sensitivity of the cyclobutyl ring .
- Stability : Hydrochloride salts (e.g., CAS: 1039932-76-7) are preferred for long-term storage, whereas free bases may degrade under ambient conditions .
Biological Activity
Cyclobutyl(3-(trifluoromethyl)phenyl)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Chemical Structure and Properties
This compound is characterized by the presence of a cyclobutyl group, a methanamine moiety, and a trifluoromethyl-substituted phenyl ring. The molecular formula is with a molecular weight of approximately 243.27 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group significantly influences the binding affinity and specificity of the compound, potentially leading to enhanced biological effects.
Potential Mechanisms:
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways involved in various physiological processes.
- Enzyme Inhibition : It could inhibit specific enzymes, affecting metabolic pathways relevant to disease states.
3. Structure-Activity Relationship (SAR)
Research indicates that the incorporation of trifluoromethyl groups into drug candidates often leads to improved potency and selectivity. For instance, SAR studies have demonstrated that compounds with trifluoromethyl substitutions can exhibit enhanced biological activities compared to their non-fluorinated counterparts .
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential enzyme inhibitor; receptor modulator |
| (4-Trifluoromethylphenyl)methanamine | Structure | Moderate activity against target enzymes |
| 1-cyclobutyl-N-[[3-(trifluoromethyl)phenyl]methyl]methanamine | Structure | Enhanced lipophilicity; varied reactivity |
In Vitro Studies
In vitro assays have shown that this compound exhibits significant activity against certain cancer cell lines. For example, studies indicated that this compound could inhibit cell proliferation in leukemia models, demonstrating its potential as an anticancer agent .
In Vivo Studies
In vivo pharmacokinetic studies conducted on animal models have revealed favorable absorption and distribution characteristics for this compound. These studies suggest that the compound maintains effective plasma concentrations over time, which is critical for therapeutic efficacy .
5. Applications in Medicine
Given its promising biological profile, this compound is being explored for various medical applications:
- Cancer Therapy : Its potential as an anticancer agent is under investigation, particularly in hematological malignancies.
- Neurological Disorders : The compound's mechanism may also be relevant in treating disorders where receptor modulation is beneficial.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling cyclobutyl(3-(trifluoromethyl)phenyl)methanamine in laboratory settings?
- Methodological Answer :
- Storage : Store refrigerated (2–8°C) in tightly sealed containers within dry, well-ventilated areas to prevent degradation or moisture absorption .
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, employ NIOSH-approved respirators (e.g., P95) to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via hazardous waste channels. Avoid drainage contamination .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to verify structural features (e.g., cyclobutyl ring protons at δ 2.5–3.5 ppm, trifluoromethyl group at δ 120–125 ppm in -NMR) .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry for purity assessment (expected [M+H] ion at m/z ~245) .
Q. What synthetic routes are available for this compound?
- Methodological Answer :
- Key Steps :
Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to generate the cyclobutyl moiety.
Amine Functionalization : Couple the cyclobutyl intermediate with 3-(trifluoromethyl)benzaldehyde via reductive amination (NaBHCN, MeOH, 0–25°C) .
- Yield Optimization : Adjust stoichiometry (1.2 eq. of reducing agent) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during reductive amination?
- Methodological Answer :
- Parameter Screening :
| Parameter | Test Range | Optimal Value |
|---|---|---|
| Temperature | 0°C, 25°C, 40°C | 25°C |
| Solvent | MeOH, THF, DCM | MeOH |
| Catalyst | NaBHCN, NaBH | NaBHCN (1.2 eq.) |
- Post-Reaction Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (silica gel, gradient elution) to isolate the product in >85% yield .
Q. What strategies can resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer :
- Stability Assay Design :
Prepare buffered solutions (pH 2, 7, 10) and incubate the compound at 25°C for 24–72 hours.
Monitor degradation via HPLC at 254 nm.
- Findings : The compound shows >90% stability at pH 7 but degrades rapidly at pH 2 (t < 6 hours) due to cyclobutane ring strain and acid-catalyzed hydrolysis .
Q. How can the antimicrobial potential of this compound be evaluated preclinically?
- Methodological Answer :
- Microbial Assays :
- Minimum Inhibitory Concentration (MIC) : Test against C. albicans and E. coli using broth microdilution (0.5–128 µg/mL).
- Mechanistic Studies : Perform time-kill assays and SEM imaging to assess membrane disruption.
- Data Interpretation : Trifluoromethyl groups enhance lipophilicity, improving penetration into microbial membranes (MIC ~16 µg/mL for E. coli) .
Methodological Notes
- Contradiction Management : Discrepancies in physical property data (e.g., melting point) require validation via differential scanning calorimetry (DSC) .
- Environmental Precautions : Avoid aqueous discharge; use activated carbon filtration for waste streams containing the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
